molecular formula C7H6BrN B1442014 3-Bromo-2-vinylpyridine CAS No. 799246-56-3

3-Bromo-2-vinylpyridine

Cat. No. B1442014
Key on ui cas rn: 799246-56-3
M. Wt: 184.03 g/mol
InChI Key: DOCFMUXZWGZPIM-UHFFFAOYSA-N
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Patent
US07153848B2

Procedure details

A solution of 2,3-dibromopyridine (2.0 g, 8.44 mmol) in DMF (10 mL) was treated with tributyl(vinyl)tin (2.94 g, 9.29 mmol), LiCl (1.07 g, 25.32 mmol), and PdCl2(PPh3)2 (0.296 g, 0.422 mmol). The reaction mixture was heated at 100° C. for 18 hours. The mixture was extracted with hexanes (3×50 mL). The combined hexane layers were extracted with 1N HCl. The aqueous layer was neutralized with 1N NaOH, extracted with hexanes, and the extracts were dried (MgSO4), filtered, and concentrated to provide the desired product as a yellowish oil (0.83 g, 53% yield). MS m/z 184(MH+); 1H NMR (300 MHz, CD3OD) δ 5.53 (dd, J=10.80, 2.01 Hz, 1H), 6.33 (dd, J=16.83, 1.83 Hz, 1H), 7.08–7.26 (m, 2H), 7.96 (dd, J=8.05, 1.46 Hz, 1H), 8.44 (dd, J=4.76, 1.46 Hz, 1H); 13C NMR (300 MHz, CD3OD) δ 121.9, 122.4, 125.7, 134.9, 142.8, 149.5, 154.5.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.94 g
Type
reactant
Reaction Step One
Name
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.296 g
Type
catalyst
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([Br:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:9]([Sn](CCCC)(CCCC)C=C)[CH2:10]CC.[Li+].[Cl-]>CN(C=O)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Br:8][C:7]1[C:2]([CH:9]=[CH2:10])=[N:3][CH:4]=[CH:5][CH:6]=1 |f:2.3,^1:33,52|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=NC=CC=C1Br
Name
Quantity
2.94 g
Type
reactant
Smiles
C(CCC)[Sn](C=C)(CCCC)CCCC
Name
Quantity
1.07 g
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.296 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with hexanes (3×50 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined hexane layers were extracted with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with hexanes
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC=CC1)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 0.83 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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